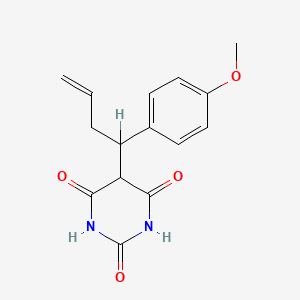
1H-Indole-2-carboxylic acid, 3-((1E)-2-(3-aminophenyl)-2-carboxyethenyl)-4,6-dichloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-2-carboxylic acid, 3-((1E)-2-(3-aminophenyl)-2-carboxyethenyl)-4,6-dichloro- is a complex organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-2-carboxylic acid, 3-((1E)-2-(3-aminophenyl)-2-carboxyethenyl)-4,6-dichloro- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Core: Starting from aniline derivatives, the indole core can be synthesized through Fischer indole synthesis or other cyclization methods.
Introduction of Carboxylic Acid Groups: Carboxylation reactions can be employed to introduce carboxylic acid groups at specific positions on the indole ring.
Amination and Chlorination: Amination reactions can introduce the amino group, while chlorination reactions can add chlorine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Indole-2-carboxylic acid, 3-((1E)-2-(3-aminophenyl)-2-carboxyethenyl)-4,6-dichloro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups on the indole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or aldehydes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of this compound involves interactions with specific molecular targets and pathways. For example:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Indole-2-carboxylic acid derivatives: Compounds with similar indole cores and carboxylic acid groups.
Chlorinated Indoles: Compounds with chlorine substituents on the indole ring.
Aminophenyl Indoles: Compounds with amino groups attached to the phenyl ring.
Uniqueness
1H-Indole-2-carboxylic acid, 3-((1E)-2-(3-aminophenyl)-2-carboxyethenyl)-4,6-dichloro- is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its dichloro substituents and carboxyethenyl linkage differentiate it from other indole derivatives, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
179106-29-7 |
|---|---|
Molekularformel |
C18H12Cl2N2O4 |
Molekulargewicht |
391.2 g/mol |
IUPAC-Name |
3-[(E)-2-(3-aminophenyl)-2-carboxyethenyl]-4,6-dichloro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C18H12Cl2N2O4/c19-9-5-13(20)15-12(16(18(25)26)22-14(15)6-9)7-11(17(23)24)8-2-1-3-10(21)4-8/h1-7,22H,21H2,(H,23,24)(H,25,26)/b11-7+ |
InChI-Schlüssel |
USURZSFXCSIVBV-YRNVUSSQSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)N)/C(=C\C2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O)/C(=O)O |
Kanonische SMILES |
C1=CC(=CC(=C1)N)C(=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


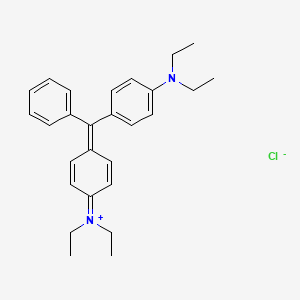
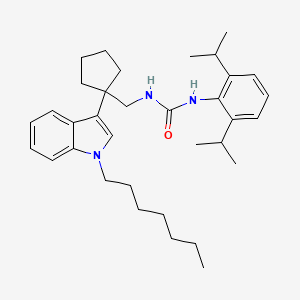
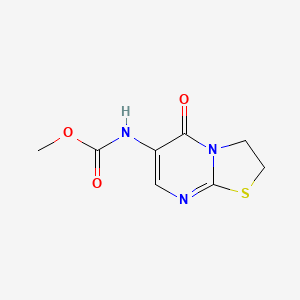
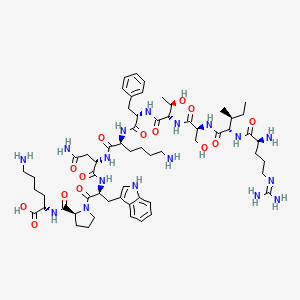
![5,6-bis(4-methoxyphenyl)-2-[3-(prop-2-enylamino)propyl]-1,2,4-triazin-3-one;oxalic acid](/img/structure/B12772083.png)
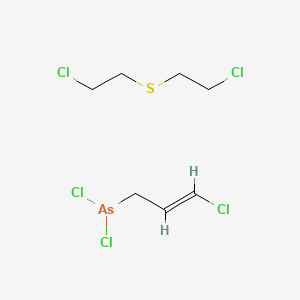
![2-[5-(1-carboxy-3-methylbutyl)-4,6,11,13-tetraoxo-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-en-12-yl]-4-methylpentanoic acid](/img/structure/B12772086.png)
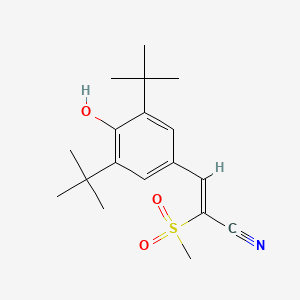
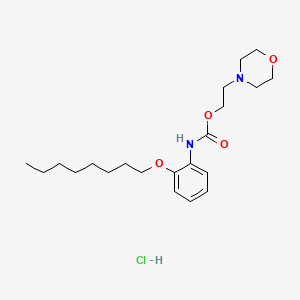
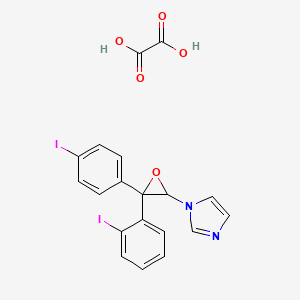


![(11S,16R)-3-[4-propan-2-yloxy-2-(trifluoromethyl)phenyl]-6-oxa-10,14-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),2,4-triene](/img/structure/B12772118.png)
